Temafloxacin Hydrochloride

Description

Properties

IUPAC Name |

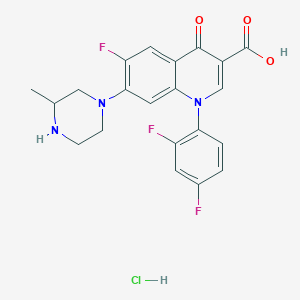

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVJEYDLTXRYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108319-06-8 (Parent) | |

| Record name | Temafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70909733 | |

| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105784-61-0 | |

| Record name | Temafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Temafloxacin Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of temafloxacin hydrochloride, a fluoroquinolone antibiotic. The document details its interaction with bacterial DNA topoisomerases, presents available quantitative data on its antibacterial activity, outlines relevant experimental methodologies, and provides visual representations of the key pathways and processes.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them prime targets for antibacterial agents. By interfering with their function, temafloxacin induces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

The primary target of temafloxacin can differ between bacterial types. In Gram-negative bacteria, DNA gyrase is generally the preferential target, while in Gram-positive bacteria, topoisomerase IV is the primary site of action.[1][2]

Inhibition of DNA Gyrase

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial DNA. This process is vital for DNA compaction and for creating a topology that is favorable for the initiation of replication and transcription. Temafloxacin binds to the complex of DNA gyrase and DNA, stabilizing the transient double-strand break that is an integral part of the enzyme's catalytic cycle. This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

Inhibition of Topoisomerase IV

Topoisomerase IV, a paralog of DNA gyrase, is also a heterotetramer consisting of two ParC and two ParE subunits. Its primary role is in the decatenation of newly replicated daughter chromosomes, a critical step for proper chromosome segregation during cell division. Similar to its action on DNA gyrase, temafloxacin traps the topoisomerase IV-DNA cleavage complex, preventing the resealing of the DNA backbone and resulting in chromosome fragmentation.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Temafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic. This document provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key quantitative chemical data. Visual diagrams are included to illustrate the synthetic workflow and its molecular mechanism of action, providing a valuable resource for researchers and professionals in the field of drug development.

Introduction

Temafloxacin, as a member of the fluoroquinolone class of antibiotics, exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic applications have included the treatment of lower respiratory tract, genitourinary, and skin infections.[3] The bactericidal action of temafloxacin is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[3][4] This guide delves into the core technical aspects of this compound, offering a detailed examination of its synthesis and chemical characteristics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common pathway commences with ethyl 2,4-dichloro-5-fluorobenzoylacetate and proceeds through a series of key transformations including condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and finally, salt formation to yield the hydrochloride salt.[5] An alternative synthetic approach has also been described, which is characterized by the regiospecific displacement of the 4-fluoro group of 2,4,5-trifluoroacetophenone with 2-methylpiperazine to form a key intermediate.[6]

Below is a generalized workflow for the synthesis of this compound:

References

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones : Oriental Journal of Chemistry [orientjchem.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Temafloxacin | C21H18F3N3O3 | CID 60021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Process for Preparation of this compound [journal.ecust.edu.cn]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Temafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Temafloxacin is a fluoroquinolone antibacterial agent known for its broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens.[1][2] Developed by Abbott Laboratories, it was marketed under the brand name Omniflox before its withdrawal in 1992 due to severe adverse effects, including hemolytic anemia.[3] Despite its withdrawal, the study of its pharmacokinetic (PK) and pharmacodynamic (PD) properties offers valuable insights into the behavior of fluoroquinolones. This guide provides a detailed overview of temafloxacin's PK/PD profile, experimental methodologies, and mechanisms of action.

Pharmacokinetics

Temafloxacin exhibits pharmacokinetic properties that support once or twice-daily oral dosing, characterized by rapid gastrointestinal absorption and a relatively long elimination half-life.[2] Its pharmacokinetics are generally linear and reproducible.[4]

Absorption

Following oral administration, temafloxacin is well-absorbed, with a bioavailability reported to exceed 90%.[3][5] Peak plasma concentrations (Cmax) are typically reached within 1.25 to 3.5 hours (Tmax).[1]

Distribution

Temafloxacin demonstrates excellent penetration into a wide range of body tissues and fluids.[2][6] Concentrations in respiratory tissues, tonsils, prostate, bone, and blister fluid have been found to be similar to or greater than concurrent serum concentrations.[6] Preferential distribution occurs in muscle, liver, and kidney as opposed to adipose tissue, making lean body mass a key variable in its distribution volume.[7]

Metabolism

Metabolism is a minor route of elimination for temafloxacin. The drug is metabolized hepatically, with only about 5% of a dose being converted to conjugated and oxidative metabolites.[1][5]

Excretion

The primary route of elimination is through the kidneys, with approximately 57-60% of an administered dose being excreted unchanged in the urine.[1][5] Renal clearance (averaging 119-125 ml/min) is the dominant process, involving glomerular filtration and tubular secretion.[1][4] Non-renal clearance, which includes metabolism, biliary secretion (about 3%), and likely transintestinal elimination, accounts for approximately 60-80 ml/min.[5][6] The elimination half-life in individuals with normal renal function is approximately 7.7 to 8.4 hours.[1][3][4][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of temafloxacin hydrochloride derived from studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Temafloxacin [1]

| Dose (mg) | Cmax (µg/mL) (Mean ± SD) | Tmax (h) (Range) |

| 100 | 0.98 ± 0.26 | 1.25 - 3.5 |

| 200 | 1.61 ± 0.57 | 1.25 - 3.5 |

| 400 | 2.43 ± 0.56 | 1.25 - 3.5 |

| 600 | 3.87 ± 0.64 | 1.25 - 3.5 |

| 800 | 4.54 ± 1.03 | 1.25 - 3.5 |

| 1000 | 6.67 ± 0.74 | 1.25 - 3.5 |

Table 2: Multiple-Dose and Steady-State Pharmacokinetic Parameters [4][7]

| Parameter | Value (Mean) | Notes |

| Dosing Regimen | 100-800 mg every 12h for 7 days | Studied in healthy volunteers.[4] |

| Steady-State Cmax | Approx. 1.0 µg/mL per 100 mg dose | Proportional to dose.[4] |

| Steady-State Cmin | Approx. 0.5 µg/mL per 100 mg dose | Proportional to dose.[4] |

| Cmax (600mg q12h) | 6.2 ± 1.8 mg/L | At steady-state.[7] |

| Cmin (600mg q12h) | 3.3 ± 1.1 mg/L | At steady-state.[7] |

| Half-life (t½) | 8.4 h | Average across multiple doses.[4][7] |

| Total Apparent Clearance | 197 ml/min | Average across multiple doses.[4] |

| Renal Clearance | 119 ml/min | Average across multiple doses.[4] |

| Non-renal Clearance | 78 ml/min | Average across multiple doses.[4] |

Table 3: Pharmacokinetic Parameters in Renal Impairment (Single 400 mg Dose) [8][9]

| Creatinine Clearance (CLcr) | Half-life (t½) (h) (Mean ± SD) | Total Apparent Clearance (CLT/F) (ml/min) (Mean ± SD) |

| Normal (>80 ml/min) | 10.6 ± 2.4 | 169 ± 58 |

| < 10 ml/min | 24.6 ± 7.3 | 70 ± 27 |

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive. The following provides a generalized summary of the methodologies employed in human pharmacokinetic studies of temafloxacin.

Human Pharmacokinetic Studies

-

Study Design: The pharmacokinetic profile of temafloxacin was typically evaluated in healthy adult volunteers through single-dose and multiple-dose studies.[1][4] These were often randomized, placebo-controlled trials. Doses ranging from 100 mg to 1000 mg were administered orally.[1] Studies in subjects with varying degrees of renal impairment were also conducted to assess the impact on drug clearance.[8][9]

-

Sample Collection: Serial blood samples were collected at predetermined intervals post-administration to characterize the plasma concentration-time profile. Urine was also collected over specified periods to determine the extent of renal excretion of the parent drug and its metabolites.[1]

-

Analytical Method: While specific high-performance liquid chromatography (HPLC) parameters for temafloxacin analysis are not detailed in the provided abstracts, this technique is standard for quantifying fluoroquinolones in biological matrices.[10] A typical protocol would involve protein precipitation from plasma samples, followed by separation on a reverse-phase column and quantification using UV or fluorescence detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[10]

Pharmacodynamics

Mechanism of Action

The bactericidal effect of temafloxacin, like other fluoroquinolones, stems from its inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][11]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. DNA gyrase is the primary target for fluoroquinolones in most Gram-negative bacteria.[3][11]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is critical for decatenation, the separation of interlinked daughter chromosomes following DNA replication. Topoisomerase IV is the preferential target in many Gram-positive bacteria.[3][11][12]

By binding to these enzymes, temafloxacin stabilizes the enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome, inhibiting DNA replication and triggering cell death.[3][11]

Antimicrobial Spectrum and Potency

Temafloxacin demonstrated a broad spectrum of activity, including against Streptococcus pneumoniae, Haemophilus influenzae, and various anaerobic bacteria.[2][13] Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 4: In Vitro Activity of Temafloxacin (MIC)

| Organism | MIC (µg/mL) | Notes |

| Methicillin-sensitive S. aureus | 0.10 | MIC for 70% of isolates.[13] |

| Streptococcus pneumoniae | 0.78 | [13] |

| Haemophilus influenzae | 0.05 | [13] |

| Branhamella catarrhalis | 0.05 | [13] |

| Pseudomonas aeruginosa | 6.25 | [13] |

| Susceptible Organisms | ≤ 2.0 | Tentative interpretive criteria for susceptibility.[14] |

| Resistant Organisms | > 4.0 | Tentative interpretive criteria for resistance.[14] |

Logical Relationships in Drug Disposition

The overall elimination of temafloxacin is a balance of renal and non-renal pathways, with renal clearance being the predominant route. This balance is critical, as impaired renal function significantly prolongs the drug's half-life, necessitating dose adjustments.[8]

Conclusion

This compound possesses a pharmacokinetic profile marked by high oral bioavailability, extensive tissue distribution, and a primary reliance on renal excretion for elimination. Its pharmacodynamic activity is potent, deriving from the dual inhibition of bacterial DNA gyrase and topoisomerase IV. While its clinical use was terminated, the data gathered on temafloxacin remains a valuable reference for understanding the clinical pharmacology of fluoroquinolones and serves as an important case study in post-marketing surveillance and drug safety.

References

- 1. Pharmacokinetics of temafloxacin in humans after single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics of temafloxacin in humans after multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the pharmacokinetic profile of temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penetration of temafloxacin into body tissues and fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of temafloxacin after multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temafloxacin pharmacokinetics in subjects with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temafloxacin pharmacokinetics in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of temafloxacin on the pharmacokinetics of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. Temafloxacin disk potency and tentative interpretive criteria for susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Temafloxacin Hydrochloride: A Technical Guide to its Antibacterial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temafloxacin, a fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the antibacterial properties of temafloxacin hydrochloride, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its evaluation. Quantitative data on its efficacy are presented in structured tables for comparative analysis. Furthermore, this document includes visual representations of its mechanism of action and standardized experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. Although withdrawn from the market due to adverse effects, the study of its potent antibacterial profile remains of interest for the development of new antimicrobial agents.[2][3]

Mechanism of Action

The bactericidal effect of this compound is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

In Gram-negative bacteria , the primary target for temafloxacin is DNA gyrase (also known as topoisomerase II).[2][4] By binding to the A subunit of this enzyme, temafloxacin prevents the supercoiling of bacterial DNA, a crucial step for fitting the long DNA molecule into the bacterial cell.

-

In Gram-positive bacteria , temafloxacin preferentially targets topoisomerase IV.[2][4] This enzyme is responsible for the separation of daughter DNA strands following replication. Inhibition of topoisomerase IV leads to an inability of the bacterial cell to divide properly.

The ultimate consequence of inhibiting these enzymes is the fragmentation of bacterial DNA, leading to rapid cell death.[2]

Caption: Mechanism of action of Temafloxacin in bacteria.

Antibacterial Spectrum

This compound demonstrates a broad antibacterial spectrum, encompassing a variety of clinically significant pathogens.

Gram-Positive Activity

Temafloxacin exhibits enhanced activity against Gram-positive cocci compared to some other fluoroquinolones like ciprofloxacin and ofloxacin.[5][6] It is effective against:

-

Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains)[5][6]

-

Streptococcus pneumoniae (including strains with reduced penicillin sensitivity)[5][6]

-

Streptococcus pyogenes [7]

-

Viridans streptococci [6]

-

Enterococcus faecalis [6]

-

Coagulase-negative staphylococci [6]

Gram-Negative Activity

Temafloxacin is also highly active against a wide array of Gram-negative bacteria.[8] Its spectrum includes:

-

Haemophilus influenzae [8]

-

Moraxella catarrhalis [8]

-

Neisseria gonorrhoeae (including penicillin- and tetracycline-resistant strains)[8][9]

-

Neisseria meningitidis [8]

-

Bordetella pertussis [8]

-

Legionella pneumophila [8]

-

Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae)[8]

-

Pseudomonas aeruginosa (though its activity is less potent than ciprofloxacin)[8][10]

-

Campylobacter species[8]

-

Vibrio species[8]

-

Aeromonas species[8]

-

Acinetobacter species[8]

Atypical and Anaerobic Bacteria

Temafloxacin has demonstrated in vitro activity against atypical pathogens and a range of anaerobic bacteria.

Quantitative Antibacterial Activity

The in vitro potency of temafloxacin is commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the MIC values for temafloxacin against a selection of bacterial species.

Table 1: In Vitro Activity of Temafloxacin against Gram-Positive Bacteria

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (Oxacillin-sensitive) | ≤0.12 | ≤0.12 |

| Staphylococcus aureus (Oxacillin-resistant) | ≤0.12 | ≤0.12 |

| Streptococcus pneumoniae | 0.5 | 0.76 |

| Enterococcus faecalis | 1.0 | - |

| Streptococci | 0.5-1.0 | - |

Data compiled from multiple sources.[5][11]

Table 2: In Vitro Activity of Temafloxacin against Gram-Negative Bacteria

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Haemophilus influenzae | - | ≤0.06 |

| Moraxella catarrhalis | - | ≤0.06 |

| Neisseria gonorrhoeae | - | ≤0.015 |

| Neisseria meningitidis | - | ≤0.06 |

| Bordetella pertussis | - | ≤0.06 |

| Legionella pneumophila | - | ≤0.06 |

| Enterobacteriaceae (Nalidixic acid-susceptible) | 0.06 | ≤0.5 |

| Pseudomonas aeruginosa | - | ~4.0 |

| Acinetobacter baumannii (Nalidixic acid-susceptible) | 0.06-0.12 | - |

Data compiled from multiple sources.[8][11]

Table 3: In Vitro Activity of Temafloxacin against Atypical and Anaerobic Bacteria

| Organism | MIC₉₀ (μg/mL) | MBC₉₀ (μg/mL) |

| Chlamydia trachomatis | 0.25 | 0.25 |

| Clostridium perfringens | 0.5 | - |

| Bacteroides fragilis | 2.0 | - |

Data compiled from multiple sources.[7][11]

Experimental Protocols

The following are detailed methodologies for determining the antibacterial activity of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination

4.1.1. Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum. Typically, a few colonies of the test organism from a fresh agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of temafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for MIC determination by broth microdilution.

4.1.2. Agar Dilution Method

This method is an alternative for MIC determination and is particularly useful for testing multiple isolates against a single drug.

-

Preparation of Antimicrobial Agent: Prepare a series of this compound concentrations.

-

Media Preparation: Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton Agar (MHA) and pour into petri dishes. Allow the agar to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension (approximately 10⁴ CFU per spot).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of temafloxacin that inhibits the visible growth of the bacteria on the agar.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Perform MIC Test: First, determine the MIC using the broth microdilution method as described above.

-

Subculturing: From the wells of the microtiter plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable antibiotic-free agar medium.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of temafloxacin that results in no more than 0.1% of the original inoculum surviving.

Caption: Workflow for MBC determination.

Conclusion

This compound is a potent, broad-spectrum fluoroquinolone with excellent in vitro and in vivo activity against a multitude of Gram-positive and Gram-negative bacteria, as well as some atypical and anaerobic pathogens. Its mechanism of action through the dual inhibition of DNA gyrase and topoisomerase IV provides a robust bactericidal effect. The comprehensive data and standardized protocols presented in this guide offer a valuable resource for researchers and professionals in the field of antimicrobial drug discovery and development. While its clinical use was halted, the study of its antibacterial properties can inform the design of future generations of fluoroquinolones with improved safety profiles.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. qlaboratories.com [qlaboratories.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Agar dilution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 11. microbe-investigations.com [microbe-investigations.com]

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Temafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temafloxacin hydrochloride is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It was developed for the treatment of lower respiratory tract infections, genitourinary tract infections, and skin and skin-structure infections.[1] Despite its potent antimicrobial activity and favorable pharmacokinetic profile, temafloxacin was withdrawn from the market shortly after its introduction due to reports of serious adverse effects, including a hemolytic-uremic syndrome. This guide provides a comprehensive overview of the key in vitro and in vivo studies that characterized the pharmacological profile of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

The bactericidal action of temafloxacin results from its interference with bacterial DNA synthesis.[2][3] Like other fluoroquinolones, temafloxacin targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3]

-

In Gram-negative bacteria , the primary target is DNA gyrase.[2][3] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, temafloxacin prevents the relaxation of positively supercoiled DNA that occurs during replication, leading to a cessation of these vital processes.

-

In Gram-positive bacteria , topoisomerase IV is the preferential target.[2][3] This enzyme is essential for the decatenation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by temafloxacin results in the inability of the replicated chromosomes to segregate into daughter cells, ultimately leading to cell death.[2][3]

The binding of temafloxacin to the enzyme-DNA complex stabilizes a transient state where the DNA is cleaved, preventing the subsequent resealing of the DNA strands. This leads to the accumulation of double-strand DNA breaks, which is a key step in the bactericidal activity of the drug.

In Vitro Studies

The in vitro activity of temafloxacin has been extensively evaluated against a wide range of bacterial pathogens. These studies were crucial in defining its antimicrobial spectrum and potency.

Data Presentation

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria (MIC90 in µg/mL)

| Organism | Temafloxacin | Ciprofloxacin | Ofloxacin |

| Staphylococcus aureus (Oxacillin-sensitive) | ≤0.12 | - | - |

| Staphylococcus aureus (Oxacillin-resistant) | ≤0.12 | - | - |

| Streptococcus pneumoniae | 0.76 | >0.12 | >0.12 |

| Streptococcus pyogenes | - | - | - |

| Viridans streptococci | - | - | - |

Data extracted from Mandell et al., 1991.[4]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria (MIC90 in µg/mL)

| Organism | Temafloxacin | Ciprofloxacin | Ofloxacin |

| Haemophilus influenzae | ≤0.06 | - | - |

| Moraxella catarrhalis | ≤0.06 | - | - |

| Neisseria gonorrhoeae | ≤0.015 | - | - |

| Enterobacteriaceae | ≤0.5 | - | - |

| Pseudomonas aeruginosa | ~4.0 | ~0.5 | - |

| Chlamydia trachomatis | 0.25 | - | - |

Data extracted from a review by Neu, 1991.

Experimental Protocols

The minimum inhibitory concentrations (MICs) in the cited studies were primarily determined using standardized broth microdilution and agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

Agar Dilution Method

In Vivo Studies

In vivo studies in animal models are essential to evaluate the efficacy of an antimicrobial agent in a living system, taking into account its pharmacokinetic and pharmacodynamic properties.

Data Presentation

Table 3: Pharmacokinetic Parameters of Temafloxacin in Healthy Humans (Mean ± SD)

| Parameter | Single Oral Dose (100-1000 mg) | Multiple Oral Doses (600 mg q12h) |

| Cmax (µg/mL) | 0.98 ± 0.26 to 6.67 ± 0.74 | 6.2 ± 1.8 |

| Tmax (h) | 1.25 - 3.5 | - |

| Half-life (t½) (h) | 7.7 | 8.4 |

| Total Clearance (CL/F) (mL/min) | 223 | 184 (per 55kg lean body mass) |

| Renal Clearance (CLR) (mL/min) | 125 | - |

| Urinary Excretion (% of dose) | 57 ± 11 | - |

| Bioavailability (%) | >90 | - |

Data for single oral dose from Granneman et al., 1991. Data for multiple oral doses from Granneman et al., 1992.

Table 4: In Vivo Efficacy of Temafloxacin in a Murine Systemic Infection Model (ED50 in mg/kg, Oral Administration)

| Organism | Temafloxacin | Ciprofloxacin | Ofloxacin |

| Staphylococcus aureus | <8x more potent than Ciprofloxacin | - | 2-4x less active than Temafloxacin |

| Streptococcus pneumoniae | <8x more potent than Ciprofloxacin | - | 2-4x less active than Temafloxacin |

| Streptococcus pyogenes | <8x more potent than Ciprofloxacin | - | 2-4x less active than Temafloxacin |

| Haemophilus influenzae | 2x less active than Ciprofloxacin | - | As active as Temafloxacin |

Comparative potency data extracted from a study by Chin et al., 1991.

Experimental Protocols

Murine infection models, such as the systemic infection model, pneumonia model, and urinary tract infection model, have been utilized to assess the in vivo efficacy of temafloxacin.

Murine Systemic Infection Model

Conclusion

This compound demonstrated potent in vitro activity against a broad range of clinically relevant bacteria and exhibited favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. In vivo studies in animal models confirmed its efficacy in treating various types of infections. However, the post-marketing reports of severe adverse events led to its withdrawal, highlighting the critical importance of comprehensive safety and tolerability assessments in drug development. The data and methodologies presented in this guide serve as a detailed record of the preclinical and early clinical evaluation of temafloxacin and can provide valuable insights for the development and assessment of future antimicrobial agents.

References

The Structural Symphony of Activity: An In-depth Guide to Temafloxacin Hydrochloride's Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temafloxacin, a fluoroquinolone antibiotic, once marketed as Omniflox, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action, like other fluoroquinolones, stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair.[1][2] Despite its promising antimicrobial profile, temafloxacin was withdrawn from the market due to severe adverse effects. However, the study of its structure-activity relationship (SAR) remains a valuable endeavor for the rational design of safer and more effective antibacterial agents. This technical guide delves into the core principles of temafloxacin's SAR, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions.

Core Structure and Key Positions for Modification

The fundamental scaffold of temafloxacin, like other quinolones, consists of a bicyclic core with a carboxylic acid moiety at position 3 and a keto group at position 4.[3] Modifications at several key positions have been shown to significantly influence the antibacterial potency, spectrum, and pharmacokinetic properties of fluoroquinolones. For temafloxacin, the critical positions for SAR exploration are the N-1, C-7, and C-8 positions.

Structure-Activity Relationship Analysis

The antibacterial efficacy of temafloxacin and its analogs is intricately linked to the nature of the substituents at various positions on the quinolone ring.

The N-1 Substituent: The Anchor for Potency

The substituent at the N-1 position plays a crucial role in the overall potency of fluoroquinolones. In temafloxacin, this position is occupied by a 2,4-difluorophenyl group.

-

Aryl Substituents: The presence of an aryl group, particularly a fluorinated phenyl ring at N-1, is a common feature in potent fluoroquinolones. This group is believed to contribute to the binding affinity of the drug to the DNA gyrase-DNA complex.

-

Impact of Fluorination: The fluorine atoms on the phenyl ring can enhance antibacterial activity by increasing the lipophilicity of the molecule, which may improve cell penetration.

The C-7 Substituent: The Gateway to Spectrum and Potency

The C-7 position is arguably the most critical site for modulating the antibacterial spectrum and potency of fluoroquinolones. Temafloxacin possesses a 3-methylpiperazin-1-yl substituent at this position.

-

Piperazine Ring: The piperazine ring at C-7 is a hallmark of many potent fluoroquinolones, contributing significantly to their activity against Gram-negative bacteria.

-

Methylation of Piperazine: The methyl group at the 3-position of the piperazine ring in temafloxacin is a key modification. This substitution can enhance activity against certain Gram-positive bacteria.[4]

-

Stereochemistry at C-3 of Piperazine: Temafloxacin is a racemic mixture, with a chiral center at the C-3 position of the piperazine ring. Studies on the separated enantiomers of temafloxacin hydrochloride have shown that while there is no significant difference in their in vitro antibacterial activities, minor differences were observed in their in vivo activities.[5] This suggests that the stereochemistry at this position can influence the pharmacokinetic or pharmacodynamic properties of the molecule.

The C-6 Fluoro Group: A Potency Enhancer

Nearly all modern potent fluoroquinolones, including temafloxacin, possess a fluorine atom at the C-6 position. This substituent dramatically enhances the antibacterial activity by increasing the inhibition of DNA gyrase.

The C-8 Position: Modulating Activity and Properties

While temafloxacin itself does not have a substituent at the C-8 position (it is a hydrogen), this position is a key site for modification in other fluoroquinolones. A halogen (F or Cl) at the C-8 position can improve oral absorption and enhance activity against anaerobic bacteria.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of temafloxacin and its enantiomers against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity (MIC90, µg/mL) of Temafloxacin against Gram-Positive Bacteria

| Organism | Temafloxacin |

| Staphylococcus aureus (Oxacillin-sensitive) | <0.12 |

| Staphylococcus aureus (Oxacillin-resistant) | <0.12 |

| Streptococcus pneumoniae | 0.76 |

| Enterococci | 1 |

| Streptococci | 0.5-1 |

Data sourced from a multicenter study determining MICs by agar dilution.[6]

Table 2: In Vitro Antibacterial Activity (MIC90, µg/mL) of Temafloxacin against Gram-Negative Bacteria

| Organism | Temafloxacin | Ciprofloxacin |

| Haemophilus influenzae | ≤0.06 | - |

| Moraxella catarrhalis | ≤0.06 | - |

| Neisseria meningitidis | ≤0.06 | - |

| Bordetella pertussis | ≤0.06 | - |

| Legionella pneumophila | ≤0.06 | - |

| Neisseria gonorrhoeae | ≤0.015 | - |

| Enterobacteriaceae | ≤0.5 | - |

| Pseudomonas aeruginosa | 4 | 0.5 |

Data compiled from an overview of in vitro activity against Gram-negative bacteria.[7]

Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of Temafloxacin Enantiomers

| Organism | (+)-Temafloxacin | (-)-Temafloxacin |

| Staphylococcus aureus ATCC 6538P | 0.1 | 0.1 |

| Escherichia coli Juhl | 0.05 | 0.05 |

| Pseudomonas aeruginosa A5007 | 1.6 | 1.6 |

Data from a study on the synthesis and antibacterial activities of temafloxacin enantiomers.[5]

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for establishing the SAR of new compounds. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent Stock Solution:

-

Accurately weigh a suitable amount of the this compound analytical standard.

-

Dissolve the compound in a sterile solvent (e.g., water or dimethyl sulfoxide) to create a high-concentration stock solution.

-

Further dilute the stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.

2. Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB. This creates a range of concentrations to test.

-

The final volume in each well is typically 100 µL.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

6. Quality Control:

-

Concurrently test standard quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) to ensure the validity of the test results.[8]

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The agar dilution method is another reference method for MIC determination.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add a specific volume of each antimicrobial dilution to molten and cooled (45-50°C) Mueller-Hinton Agar.

-

Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

-

A control plate containing no antimicrobial agent is also prepared.

2. Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.

3. Inoculation and Incubation:

-

Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria. A faint haze or a single colony at the inoculation spot is disregarded.

5. Quality Control:

-

Include quality control strains in each run to validate the accuracy of the testing procedure.[8]

Visualizing the Structure-Activity Relationship

The following diagrams, generated using the DOT language, illustrate key aspects of the temafloxacin SAR.

Conclusion

The structure-activity relationship of this compound underscores the critical interplay between different structural motifs and antibacterial efficacy. The N-1 aryl substituent, the C-6 fluorine atom, and particularly the C-7 3-methylpiperazinyl group are key determinants of its potent and broad-spectrum activity. While temafloxacin's clinical use was halted due to safety concerns, the detailed understanding of its SAR provides a valuable blueprint for medicinal chemists. By leveraging this knowledge, future research can focus on designing novel fluoroquinolone derivatives that retain the potent antibacterial properties while minimizing the potential for adverse effects, ultimately leading to the development of safer and more effective treatments for bacterial infections.

References

- 1. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

In-depth Technical Guide: Temafloxacin Hydrochloride Enantiomers and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temafloxacin hydrochloride, a fluoroquinolone antibiotic, possesses a chiral center at the C3 position of its 3-methylpiperazinyl substituent, resulting in the existence of two enantiomers. This technical guide provides a comprehensive overview of the synthesis, separation, and comparative biological activities of the (+) and (-) enantiomers of temafloxacin. While in vitro antibacterial studies reveal negligible differences in potency between the enantiomers, in vivo evaluations demonstrate a minor stereoselectivity in their efficacy. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual workflows to support further research and development in the field of chiral antibiotics.

Introduction

Temafloxacin, chemically known as (±)-1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, is a broad-spectrum antibacterial agent.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription.[1] The presence of a chiral carbon in the piperazinyl moiety necessitates the investigation of the individual enantiomers, as stereochemistry can significantly influence pharmacological and toxicological profiles. This guide focuses on the distinct biological characteristics of the two enantiomers of temafloxacin.

Synthesis and Chiral Separation of Temafloxacin Enantiomers

The synthesis of racemic this compound is a multi-step process. The separate enantiomers are then obtained through chiral resolution.

Experimental Protocols

Synthesis of Racemic Temafloxacin:

A detailed synthesis protocol for racemic temafloxacin is described by Chu, D. T. W., et al. (1991) in the Journal of Medicinal Chemistry. The general procedure involves the condensation of a quinolone nucleus with a racemic 3-methylpiperazine side chain.

Chiral Separation of Enantiomers:

The resolution of the racemic mixture into its constituent enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC). A common approach involves the following steps:

-

Chiral Stationary Phase Selection: A chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is selected.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with an acidic or basic additive, is developed to achieve optimal separation.

-

Chromatographic Conditions:

-

Column: Chiralpak AD or similar polysaccharide-based chiral column.

-

Mobile Phase: A gradient or isocratic mixture of hexane, ethanol, and trifluoroacetic acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

-

-

Fraction Collection: The separated enantiomeric peaks are collected, and the solvents are evaporated to yield the pure enantiomers.

Biological Activity of Temafloxacin Enantiomers

The antibacterial activity of the individual enantiomers of temafloxacin has been evaluated both in vitro and in vivo.

In Vitro Antibacterial Activity

Studies have shown that there is no significant difference in the in vitro antibacterial activities of the (+) and (-) enantiomers of temafloxacin.[1] This suggests that the binding interactions with the target enzymes, DNA gyrase and topoisomerase IV, are not stereospecific.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used.

-

Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 10^5 CFU/mL).

-

Agar Plate Preparation: A series of agar plates containing twofold dilutions of each enantiomer are prepared.

-

Inoculation: The bacterial suspensions are inoculated onto the surface of the agar plates.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the enantiomer that completely inhibits visible bacterial growth.

Data Presentation: In Vitro Activity (MIC in µg/mL)

| Bacterial Strain | Racemic Temafloxacin | (+)-Temafloxacin | (-)-Temafloxacin |

| Staphylococcus aureus | Data not available | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available | Data not available |

| Pseudomonas aeruginosa | Data not available | Data not available | Data not available |

| Streptococcus pneumoniae | Data not available | Data not available | Data not available |

Note: Specific MIC values from the primary literature are not publicly available. The available information indicates no significant difference between the enantiomers.[1]

In Vivo Antibacterial Activity

In contrast to the in vitro results, a minor difference in the in vivo antibacterial activities of the temafloxacin enantiomers has been observed.[1] This suggests that stereoselectivity may play a role in the pharmacokinetic or pharmacodynamic properties of the drug in a complex biological system.

Experimental Protocol: Murine Systemic Infection Model

The in vivo efficacy is often evaluated using a murine systemic infection model.

-

Animal Model: Swiss albino mice are typically used.

-

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli).

-

Drug Administration: Graded doses of each enantiomer are administered orally or subcutaneously to different groups of infected mice at specific time points post-infection.

-

Observation: The survival of the mice is monitored over a period of 7 to 14 days.

-

ED50 Determination: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated for each enantiomer.

Data Presentation: In Vivo Activity (ED50 in mg/kg)

| Bacterial Strain | Route of Administration | Racemic Temafloxacin | (+)-Temafloxacin | (-)-Temafloxacin |

| Staphylococcus aureus | Oral | Data not available | Data not available | Data not available |

| Escherichia coli | Oral | Data not available | Data not available | Data not available |

Note: Specific ED50 values from the primary literature are not publicly available. The available information indicates a minor, though not fully quantified, difference between the enantiomers.[1]

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of temafloxacin and a typical experimental workflow for the evaluation of its enantiomers.

Caption: Mechanism of action of Temafloxacin enantiomers.

Caption: Experimental workflow for enantiomer evaluation.

Conclusion

The enantiomers of this compound exhibit nearly identical in vitro antibacterial activity, indicating a lack of stereospecificity in their interaction with bacterial DNA gyrase and topoisomerase IV. However, the minor differences observed in in vivo efficacy warrant further investigation into the stereoselective pharmacokinetics and metabolism of these compounds. A comprehensive understanding of the distinct properties of each enantiomer is crucial for the development of safer and more effective chiral antibacterial agents. This guide provides a foundational framework for researchers and drug development professionals engaged in this area of study. Further research to obtain and publish detailed quantitative data on the biological activities of temafloxacin enantiomers would be of significant value to the scientific community.

References

The Fleeting Promise of a Potent Antibiotic: A Technical Guide to the Historical Context of Temafloxacin Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Temafloxacin hydrochloride, a fluoroquinolone antibiotic developed by Abbott Laboratories and marketed as Omniflox, represents a significant case study in post-marketing surveillance and drug-induced immunotoxicity. Approved by the U.S. Food and Drug Administration (FDA) in January 1992, it was voluntarily withdrawn from the market just months later, in June 1992.[1] This guide provides a detailed examination of the historical and scientific context of temafloxacin, including its antimicrobial profile, pharmacokinetic properties, clinical efficacy, and the severe, unforeseen adverse reactions that led to its rapid demise. It is intended to serve as a technical resource, offering insights into the drug's development, its potent activity, and the critical lessons learned from its failure.

Introduction: The Rise and Fall of a New Fluoroquinolone

The late 1980s and early 1990s saw the expansion of the fluoroquinolone class of antibiotics, which began with nalidixic acid in the 1960s. These agents were celebrated for their broad spectrum of activity and excellent oral bioavailability. Temafloxacin was developed as a new difluoroquinolone with a promising profile: potent activity against a wide range of Gram-positive and Gram-negative bacteria and favorable pharmacokinetics suitable for once or twice-daily dosing.[2][3]

It was indicated for the treatment of lower respiratory tract infections, genitourinary tract infections, and skin and soft tissue infections.[1] However, within four months of its market release, reports of severe adverse reactions emerged, including a distinct syndrome of hemolysis, renal dysfunction, and coagulopathy, which resulted in at least three deaths.[4] This led to the swift, voluntary withdrawal of the drug worldwide, making it a prominent example in the study of adverse drug reactions.[5]

Mechanism of Action

Like other fluoroquinolones, the bactericidal action of temafloxacin results from the inhibition of essential bacterial enzymes required for DNA replication and transcription.[6][7]

-

DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, this is the primary target. Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step for initiating DNA replication.

-

Topoisomerase IV: In Gram-positive bacteria, this is the preferential target. Inhibition of topoisomerase IV interferes with the separation of daughter DNA strands following replication.

Interference with these enzymes leads to strand breakage in the bacterial chromosome, inhibiting cell division and resulting in rapid cell death.[6][7]

Quantitative Data Summary

In Vitro Antimicrobial Activity

Temafloxacin demonstrated potent in vitro activity against a broad spectrum of pathogens. Its activity was particularly noted against key respiratory and Gram-positive pathogens, often exceeding that of contemporaries like ciprofloxacin.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Gram-Positive Aerobes | |||

| Staphylococcus aureus (MSSA) | ≤0.12 | ≤0.12 | [8][9] |

| Staphylococcus aureus (MRSA) | ≤0.12 | ≤0.12 | [8][9] |

| Streptococcus pneumoniae | 0.76 | 0.76 | [9] |

| Enterococcus faecalis | 1 | - | [8] |

| Gram-Negative Aerobes | |||

| Haemophilus influenzae | ≤0.06 | ≤0.06 | [10] |

| Moraxella catarrhalis | ≤0.06 | ≤0.06 | [10] |

| Neisseria gonorrhoeae | ≤0.015 | ≤0.015 | [10] |

| Enterobacteriaceae | ≤0.5 | ≤1 | [3][10] |

| Pseudomonas aeruginosa | - | 4 | [10] |

| Chlamydia trachomatis | - | 0.25 | [10] |

| Table 1: Summary of Temafloxacin In Vitro Activity (MIC₅₀ and MIC₉₀) |

Pharmacokinetic Profile

Temafloxacin exhibited pharmacokinetic properties consistent with effective oral antibiotic therapy, including high bioavailability and a relatively long elimination half-life.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | >90% | [11] |

| Elimination Half-life (t½) | ~8 hours (normal renal function) | [11] |

| Peak Plasma Conc. (Cmax) - Single Dose | 0.98 µg/mL (100 mg) to 6.67 µg/mL (1000 mg) | [12] |

| Peak Plasma Conc. (Cmax) - Steady State | ~6.2 µg/mL (600 mg every 12h) | [13] |

| Total Apparent Clearance (CLT/F) | ~197 mL/min | [7] |

| Renal Clearance (CLR) | ~119 mL/min | [7] |

| Primary Route of Elimination | Renal (~60% of dose recovered unchanged in urine) | [11] |

| Table 2: Key Pharmacokinetic Parameters of Temafloxacin in Healthy Volunteers |

Clinical Efficacy and Adverse Events

Clinical trials demonstrated high efficacy rates for temafloxacin, comparable or superior to standard therapies of the time. However, post-marketing data revealed a concerning safety profile.

| Trial / Data Source | Temafloxacin Efficacy / Event Count | Comparator Efficacy / Note | Reference(s) |

| Lower Respiratory Tract Infections (vs. Ciprofloxacin) | 93.8% Clinical Success | 93.1% (Ciprofloxacin) | [14] |

| 99.5% Bacteriological Eradication | 92.5% (Ciprofloxacin) | [14] | |

| Lower Respiratory Tract Infections (vs. Ciprofloxacin) | 98% Clinical Success | 97% (Ciprofloxacin) | [7] |

| Post-Marketing Surveillance (June 1992) | 50 Serious Adverse Reaction Reports | Including hypoglycemia and anaphylaxis | [5] |

| 3 Deaths | Associated with severe reactions | [5] | |

| FDA Spontaneous Report Review | 95 Reports of Hemolysis | Defined as "Temafloxacin Syndrome" | [4] |

| 57% of hemolysis cases had renal dysfunction | 63% of those with renal dysfunction required dialysis | [4] | |

| Table 3: Summary of Clinical Efficacy and Post-Marketing Adverse Events |

Key Experimental Protocols

Protocol for In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) for temafloxacin were determined using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI), primarily the broth microdilution technique.

Objective: To determine the minimum concentration of temafloxacin required to inhibit the visible growth of a bacterial isolate.

Methodology (Broth Microdilution):

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours.[12] Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Antimicrobial Dilution: Temafloxacin is prepared in a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton broth.[12] These dilutions are dispensed into the wells of a 96-well microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic, sterility control without bacteria) are included.

-

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.[12]

-

MIC Determination: The MIC is read as the lowest concentration of temafloxacin that completely inhibits visible bacterial growth.

Protocol for a Representative Clinical Trial (Lower Respiratory Tract Infections)

The efficacy and safety of temafloxacin were evaluated in numerous clinical trials. The following is a representative protocol based on published studies.[7][14]

Objective: To compare the safety and efficacy of temafloxacin with a standard-of-care antibiotic (e.g., ciprofloxacin) for the treatment of bacterial lower respiratory tract infections (LRTI).

Study Design: Multicenter, randomized, double-blind controlled trial. Patient Population: Adult ambulatory patients with clinical and radiological signs of acute bacterial exacerbation of chronic bronchitis or community-acquired pneumonia. Inclusion Criteria:

-

Age ≥ 18 years.

-

Signs and symptoms of LRTI (e.g., cough, purulent sputum, fever).

-

Chest X-ray findings consistent with pneumonia or acute bronchitis.

-

Presence of a culturable pathogen from a pre-treatment sputum sample. Exclusion Criteria:

-

Known hypersensitivity to quinolones.

-

Severe renal or hepatic impairment.

-

Pregnancy or lactation.

-

Concomitant use of interacting medications (e.g., theophylline, though interaction was studied).[14]

Treatment Regimen:

-

Test Arm: Temafloxacin 600 mg, orally, once or twice daily for 7-14 days.

-

Control Arm: Ciprofloxacin 500 mg or 750 mg, orally, twice daily for 7-14 days.

Schedule of Assessments:

-

Screening/Baseline (Day 0): Medical history, physical exam, chest X-ray, sputum culture, baseline laboratory tests.

-

During Treatment (Day 2-5): Clinical evaluation of symptoms.

-

End of Treatment (1-3 days post-treatment): Clinical evaluation, bacteriological assessment (sputum culture), safety labs.

-

Follow-up (5-9 days post-treatment): Final clinical and bacteriological assessment to determine cure and eradication.

Endpoints:

-

Primary Efficacy: Clinical response at the follow-up visit, categorized as 'cure', 'improvement', or 'failure'.

-

Secondary Efficacy: Bacteriological response (eradication, presumed eradication, or persistence of the baseline pathogen).

-

Safety: Incidence and severity of adverse events.

Serological Investigation of Drug-Induced Immune Hemolytic Anemia (DIIHA)

The severe hemolysis observed with temafloxacin was investigated using serological methods to detect drug-dependent antibodies. The Direct Antiglobulin Test (DAT) is the cornerstone of this investigation.

Objective: To detect the presence of antibodies and/or complement bound to the patient's red blood cells (RBCs) in vivo, and to determine if their binding is dependent on the presence of temafloxacin.

Methodology (Direct Antiglobulin Test):

-

Sample Collection: A whole blood sample is collected from the patient in an EDTA tube.

-

RBC Washing: The patient's RBCs are washed thoroughly (3-4 times) with isotonic saline to remove all traces of unbound immunoglobulins from the plasma.

-

Incubation with AHG Reagent: The washed patient RBCs are incubated with anti-human globulin (AHG) reagent. AHG contains antibodies against human IgG and/or complement (C3d).

-

Agglutination Reading: The mixture is centrifuged and observed for agglutination. Agglutination constitutes a positive DAT, indicating that IgG and/or complement was bound to the RBCs in the patient's body.[15]

Methodology (Detecting Drug-Dependency with an Indirect Antiglobulin Test):

-

Sample Preparation: Patient's serum (containing potential antibodies) and normal, group O reagent RBCs are used.

-

Testing with Drug: The patient's serum is incubated with the reagent RBCs in the presence of a solution of temafloxacin.

-

Washing and AHG Addition: After incubation, the RBCs are washed to remove unbound antibodies and then AHG reagent is added.

-

Agglutination Reading: The mixture is centrifuged and observed for agglutination. A positive result in the presence of the drug (and negative without it) confirms the presence of drug-dependent antibodies responsible for the hemolysis.[16][17]

The "Temafloxacin Syndrome": A Unique Immunotoxicity

The adverse events that led to temafloxacin's withdrawal were not typical of the fluoroquinolone class at the time. A distinct constellation of symptoms, termed "Temafloxacin Syndrome," was identified from post-marketing reports.[4]

Key Features:

-

Immune Hemolytic Anemia: The central feature, characterized by a rapid drop in hemoglobin.

-

Renal Dysfunction: Frequently observed, with a significant portion of affected patients requiring dialysis.

-

Hepatic Dysfunction: Elevated liver enzymes were common.

-

Coagulopathy: Disruption of normal blood clotting.

-

Other Symptoms: Fever, chills, and jaundice often preceded the more severe complications.[4]

The proposed mechanism for this syndrome is an immune-mediated reaction, most likely involving the formation of immune complexes.[4] In this model, temafloxacin (or a metabolite) binds to proteins, forming a complex that the immune system recognizes as foreign. This triggers the production of antibodies (IgG or IgM). Upon re-exposure, these antibodies bind to the drug, forming immune complexes that can adsorb onto the surface of red blood cells, activate the complement cascade, and lead to rapid intravascular hemolysis and subsequent organ damage.[16]

Conclusion and Historical Perspective

The story of temafloxacin is a critical chapter in the history of antibiotic research and pharmacovigilance. The drug's development followed a logical path, demonstrating excellent in vitro activity and a favorable pharmacokinetic profile that translated into high clinical efficacy in pre-market trials. However, the pre-market clinical trial population was insufficient to detect the rare but catastrophic immune-mediated toxicity that emerged during widespread use.

The rapid identification of the "Temafloxacin Syndrome" and the manufacturer's swift voluntary withdrawal of the drug highlight the importance of robust post-marketing surveillance systems. For drug development professionals, temafloxacin serves as a powerful reminder that:

-

Immunotoxicity can be unpredictable and severe.

-

Structural similarities to other drugs known to cause immune reactions (e.g., quinine) should be carefully considered.

-

The true safety profile of a drug is only fully revealed after its introduction to a large and diverse patient population.

While temafloxacin's time on the market was brief, its legacy endures as a crucial lesson in drug safety, immunology, and the continuous challenge of balancing the benefits and risks of new therapeutic agents.

References

- 1. One center's experience: the serology and drugs associated with drug-induced immune hemolytic anemia--a new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temafloxacin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 4. Variability of Findings in Drug-Induced Immune Haemolytic Anaemia: Experience over 20 Years in a Single Centre - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtestsonline.org.uk [labtestsonline.org.uk]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. A double-blind study of once-daily temafloxacin in the treatment of bacterial lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of temafloxacin versus ciprofloxacin or amoxicillin for lower respiratory tract infections in smokers and the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. testing.com [testing.com]

- 12. Broth microdilution susceptibility testing. [bio-protocol.org]

- 13. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of temafloxacin versus ciprofloxacin in lower respiratory tract infections: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glossary: Direct Antiglobulin Test - Blood Bank Guy Glossary [bbguy.org]

- 16. Drug-induced immune hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application of Temafloxacin Hydrochloride in Microbiology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Temafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] It exhibits bactericidal activity by interfering with the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication and transcription.[2][3][4] In gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in gram-positive organisms.[2] This interference leads to strand breakage of the bacterial chromosome, inhibiting DNA replication and transcription and ultimately resulting in bacterial cell death.[2]

It is important to note that temafloxacin was voluntarily withdrawn from the market in 1992 due to reports of severe adverse reactions, including fatalities.[3][5] These adverse effects included hemolytic anemia, kidney dysfunction, and allergic reactions.[3][5] Therefore, its use is strictly limited to in vitro research purposes.

Antimicrobial Spectrum

Temafloxacin has demonstrated in vitro activity against a wide range of gram-positive and gram-negative bacteria.[1] It has shown potent activity against respiratory pathogens and agents of sexually transmitted diseases.[6][7]

Data Presentation

The following tables summarize the in vitro activity of temafloxacin hydrochloride against various bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Temafloxacin Against Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Oxacillin-sensitive) | - | <0.12 |

| Staphylococcus aureus (Oxacillin-resistant) | - | <0.12 |

| Streptococcus pneumoniae | - | 0.76 |

| Streptococcus pneumoniae (Penicillin-decreased sensitivity) | - | - |

| Viridans streptococci | - | - |

| Enterococcus faecalis | - | - |

Data sourced from multiple studies comparing temafloxacin with other quinolones.[8][9][10] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Activity of Temafloxacin Against Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.06 | 0.06 |

| Pseudomonas aeruginosa | 1 | 1 |

| Haemophilus influenzae | - | ≤0.06 |

| Moraxella catarrhalis | - | ≤0.06 |

| Neisseria meningitidis | - | ≤0.06 |

| Bordetella pertussis | - | ≤0.06 |

| Legionella pneumophila | - | ≤0.06 |

| Neisseria gonorrhoeae | - | ≤0.015 |

| Chlamydia trachomatis | - | 0.25 |

| Enterobacteriaceae (various) | - | ≤0.5 |

| Campylobacter (various) | - | ≤0.5 |

| Vibrio (various) | - | ≤0.5 |

| Aeromonas (various) | - | ≤0.5 |

| Acinetobacter (various) | - | ≤0.5 |

Data compiled from various sources indicating the general inhibitory concentrations.[6][11][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

Materials:

-

This compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Temafloxacin Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer) to create a high-concentration stock solution. Further dilute this stock to the desired starting concentration for the assay.

-

Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the temafloxacin solution in MHB. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.

-

Prepare Bacterial Inoculum: From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the temafloxacin dilutions. This will bring the final volume in each well to 200 µL.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only MHB (no bacteria, no antibiotic).

-

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of temafloxacin at which there is no visible growth.

Determination of Frequency of Resistance

This protocol is used to determine the frequency at which spontaneous resistance to temafloxacin occurs in a bacterial population.

Materials:

-

This compound

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Bacterial culture

-

Spectrophotometer

-